Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-
Description
The compound Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]- is a benzoic acid derivative featuring a substituted imidazolidinone ring at the 3-position of the benzene core. The imidazolidinone moiety contains a 4-methoxyphenyl substituent and a ketone group at the 2-position.
The compound’s structure combines a carboxylic acid group (for hydrogen bonding or salt formation) with a methoxy-substituted aromatic system (for lipophilicity and π-π interactions). Such features are common in bioactive molecules targeting enzymes or receptors .
Properties
CAS No. |
651748-90-2 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H16N2O4/c1-23-15-7-5-13(6-8-15)18-9-10-19(17(18)22)14-4-2-3-12(11-14)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
XMEAARKILYWJDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid.
Reduction: Formation of 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid.
Substitution: Formation of substituted derivatives such as 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid.
Scientific Research Applications
Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-, also known as 3-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]benzoic acid, is a chemical compound with the molecular formula . While comprehensive data tables and case studies specifically focused on the applications of this compound are not available within the provided search results, related research areas and compounds offer insights into potential applications.
Scientific Research Applications
- ** potential in Cancer Treatment:** Compounds with similar structures, such as 3-(1-oxo-5-(piperidin-4-yl)isoindolin-2-yl) derivatives, have shown potential as therapeutic agents for cancers and related diseases . These compounds can act as IKZF2 degraders, which may enhance the immune response in or near tumors, potentially providing a more tolerable and less toxic approach to cancer treatment .
- Quinazoline and Quinazolinone Synthesis: Benzoic acid derivatives are used in the synthesis of quinazolines and quinazolinones, which are heterocyclic compounds with a wide range of biological activities, including anticancer, diuretic, anti-inflammatory, anticonvulsant, and antihypertensive properties .
- Cosmetic Applications: Certain benzoic acid derivatives, such as potassium methoxysalicylate, are used in cosmetics for their ability to inhibit melanin formation and prevent pigmentation, contributing to a whitening effect . Other derivatives like homosalate, octinoxate, octisalate, and enzacamene are used as UV filters in sunscreens .
- Synthesis of Heterocyclic Scaffolds: Benzoic acids can be converted into synthetically useful heterocyclic scaffolds through C-H amidation/cyclisation methodologies .
- Pharmaceutical Intermediates: 2-oxo-1-pyrrolidine derivatives, which share a structural similarity, are used as pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Structural Variations in the Imidazolidinone Substituents
The primary structural differences among analogs lie in the substituents on the imidazolidinone ring. Below is a comparative analysis:
Impact of Substituents on Properties and Bioactivity
Methoxy groups are also known to participate in hydrogen bonding and metabolic stability .
Fluorinated Derivatives: Fluorine atoms (e.g., 3,5-difluoro in ) increase electronegativity and metabolic resistance. Such derivatives may exhibit improved binding to hydrophobic enzyme pockets, as seen in antimicrobial thiazolidinone analogs .
- The CF₃ group significantly boosts lipophilicity and electron-withdrawing effects, which could enhance receptor affinity or alter drug distribution.
Unsubstituted Imidazolidinone (): The absence of aryl substituents reduces steric hindrance, making this compound a reference for structure-activity relationship (SAR) studies.
Biological Activity
Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]- (CAS No. 10380792) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of imidazolidinone derivatives and is characterized by the following chemical structure:
- Molecular Formula : C17H16N2O4
- Molecular Weight : 312.32 g/mol
- IUPAC Name : Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-
Research indicates that benzoic acid derivatives, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : This compound has been identified as a potent inhibitor of IDO1, an enzyme involved in the catabolism of tryptophan. Inhibition of IDO1 can lead to enhanced immune responses against tumors and infections by preventing the immune suppressive effects typically mediated by tryptophan degradation .
- Antitumor Activity : The compound has shown promise in preclinical studies targeting various cancer cell lines. Its structural similarity to known anticancer agents suggests it may interfere with cancer cell proliferation and survival mechanisms .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum activity is attributed to its ability to disrupt microbial cell functions .
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluating various imidazolidinone derivatives found that benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]- exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with an IC50 value indicating effective inhibition of cell growth .
- Another investigation demonstrated that compounds structurally related to this benzoic acid derivative showed enhanced efficacy compared to standard chemotherapy agents like 5-fluorouracil (5-FU) in vitro .
-
Antimicrobial Evaluation :
- The antimicrobial activity was assessed using the tube dilution method against various bacterial strains. Compounds similar to benzoic acid derivatives displayed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against selected pathogens .
- The results suggest that modifications in the molecular structure can significantly influence the antimicrobial potency of these compounds.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are optimal for preparing Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazine-based derivatives (structurally analogous) are synthesized using 1,1-dimethylethyl aminobenzoate as a precursor under mild conditions (45°C for 1–1.25 hours), yielding quantitative outputs . Key steps include:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation.
- Purification : Monitor via TLC (hexane/EtOH, 1:1; Rf = 0.59–0.62) .
- Yield optimization : Adjust reaction time (1–1.25 hours) and stoichiometry (1.00 equiv. of precursor).
Basic: How can structural integrity be confirmed post-synthesis?
Answer:
Combine spectroscopic and crystallographic methods:
- 1H NMR : Analyze peaks for methoxy groups (δ = 3.76–3.86 ppm) and aromatic protons (δ = 6.96–7.29 ppm) to confirm substitution patterns .
- Melting point : Compare observed values (e.g., 180–220°C) with literature .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic P21/c space group) and hydrogen-bonding networks for unambiguous confirmation .
Advanced: How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Variable temperature NMR : Probe tautomerism or dynamic processes (e.g., imidazolidinyl ring puckering) .
- Isotopic labeling : Use deuterated solvents (DMSO-d6) to eliminate exchangeable proton interference .
- Cross-validation : Compare with computational chemical shift predictions (DFT calculations) .
Advanced: What computational methods predict biological activity or reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Use crystal structures of target proteins (e.g., calcium channels) to simulate binding interactions, guided by analogs like SKF96365 (a known calcium channel inhibitor) .
- ADMET prediction : Evaluate pharmacokinetics via software like SwissADME using SMILES/InChI inputs .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Modify the methoxyphenyl or imidazolidinyl groups (e.g., halogenation, alkylation) and compare bioactivity .
- Biological assays : Test against targets implicated in structurally related compounds (e.g., store-operated calcium channels via patch-clamp electrophysiology) .
- Data correlation : Use multivariate analysis to link electronic parameters (Hammett σ) with activity trends .
Basic: What stability protocols ensure compound integrity during storage?
Answer:
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photolytic cleavage of the imidazolidinyl ring .
- Lyophilization : For long-term storage, convert to a stable salt form (e.g., sodium or hydrochloride) .
Advanced: How to analyze reaction mechanisms for key synthetic steps?
Answer:
- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to identify rate-determining steps .
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
- Computational modeling : Simulate potential energy surfaces (Gaussian 16) to map transition states and intermediates .
Advanced: What strategies mitigate impurities during scale-up?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Recrystallization optimization : Screen solvents (e.g., EtOH/H2O mixtures) to maximize purity while retaining yield .
- Byproduct identification : Use LC-MS to trace impurities (e.g., unreacted triazine intermediates) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
